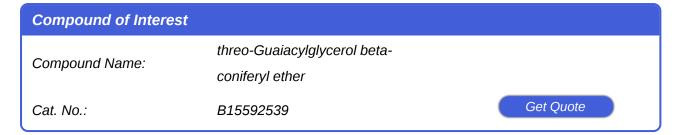


A Technical Guide to the Chemical Structure of threo-Guaiacylglycerol β-coniferyl ether

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of threo-guaiacylglycerol β -coniferyl ether, a significant lignan found in various plant species. As a prominent substructure in lignin, this compound serves as a crucial model for studying lignin chemistry and biodegradation. Furthermore, its demonstrated biological activities, particularly its antineuroinflammatory properties, make it a molecule of interest for drug discovery and development. This guide details its chemical structure, physicochemical properties, spectroscopic data, experimental protocols for its synthesis and isolation, and its role in relevant biological pathways.

Chemical Identity and Structure

threo-Guaiacylglycerol β -coniferyl ether is a phenylpropanoid characterized by a β -O-4 ether linkage, which is the most abundant type of linkage in natural lignin. Its specific threo stereochemistry at the α and β carbons of the glycerol moiety distinguishes it from its erythro diastereomer. The (1R,2R) stereoisomer is one of the specific enantiomers of the threo form.[1]

Table 1: Chemical Identifiers for threo-Guaiacylglycerol β-coniferyl ether



Identifier	Value
IUPAC Name	(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2- [4-[(E)-3-hydroxyprop-1-enyl]-2- methoxyphenoxy]propane-1,3-diol[1]
CAS Number	869799-76-8[2][3]
Molecular Formula	C20H24O7[1][3]
Molecular Weight	376.4 g/mol [1]
SMILES String	COC1=C(C=CC(=C1)/C=C/CO)OINVALID- LINKINVALID-LINKO[1]

| InChl Key | FYEZJIXULOZDRT-FMEUAVTJSA-N[1] |

Physicochemical Properties

The following table summarizes key physicochemical properties of the compound. These values are computationally derived and provide an estimation of the molecule's behavior in various chemical environments.

Table 2: Computed Physicochemical Properties

Property	Value	Source
Density	1.306 g/cm³	[4]
Boiling Point	643.2 °C at 760 mmHg	[4]
Flash Point	342.8 °C	[4]
LogP	1.888	[4]
Polar Surface Area	108.61 Ų	[4]

| Refractive Index | 1.628 |[4] |

Spectroscopic Data



Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of threo-guaiacylglycerol β -coniferyl ether. The chemical shifts are characteristic of the guaiacyl and coniferyl moieties and the glycerol side chain.

Table 3: ¹H and ¹³C NMR Spectral Data (Note: Data compiled from public NMR databases and may vary based on solvent and experimental conditions.)

Position	¹³ C Chemical Shift (ppm)	¹H Chemical Shift (ppm)
Guaiacyl Unit		
α	147.11	4.86
β	145.67	4.39
У	115.68	3.73
1	133.04	-
2	114.78	6.88-6.91
5	119.07	7.05
6	128.59	7.08
OMe	55.9 (approx.)	3.78
Coniferyl Unit		
α'	130.30	6.50
β'	128.59	6.28
γ'	63.5 (approx.)	4.15
1'	130.0 (approx.)	-
2'	110.0 (approx.)	7.06
5'	119.16	6.77
6'	121.0 (approx.)	6.88-6.91
OMe	56.0 (approx.)	3.72



Source: Adapted from NMR Database.[5]

Experimental Protocols Chemical Synthesis

A method for synthesizing guaiacylglycerol-β-coniferyl ether has been reported, providing a route to obtain this model compound when isolation from natural sources is not feasible. The process involves the condensation of protected vanillin and coniferyl aldehyde derivatives, followed by reduction and deprotection steps.[6]



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Caption: Synthetic workflow for guaiacylglycerol-β-coniferyl ether.

Methodology:

- Condensation: A protected vanillin derivative (1) is condensed with a coniferyl aldehyde derivative (2) using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C to yield an intermediate adduct (3) as a mixture of erythro and threo isomers.[6]
- Reduction of Ester: The ester group in the intermediate (3) is reduced using lithium aluminum hydride (LAH) in THF to form a diol derivative.[6]
- Deprotection: The acetal protecting group is removed with aqueous HCl in THF to yield guaiacylglycerol-β-coniferyl aldehyde ether (4).[6]
- Final Reduction: The aldehyde group in compound (4) is selectively reduced using sodium borohydride (NaBH₄) in methanol to yield the final product, guaiacylglycerol-β-coniferyl ether



(5), as a mixture of isomers that can be separated chromatographically.[6]

Isolation from Natural Sources

threo-Guaiacylglycerol β-coniferyl ether has been isolated from the stems of Clematis armandii ("Chuan-Mu-Tong"), a plant used in traditional medicine for inflammatory diseases.[7]



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Caption: Isolation and purification workflow from Clematis armandii.

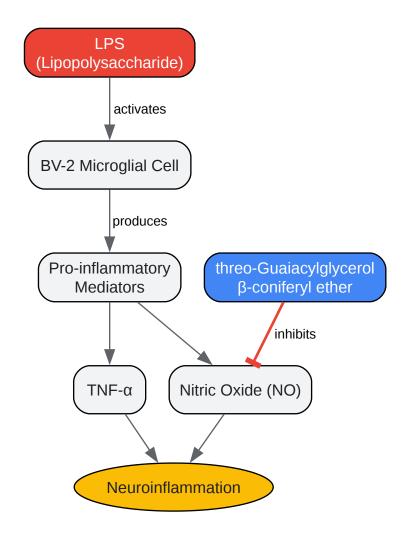
Methodology:

- Extraction: The dried stems of Clematis armandii are extracted with ethanol.
- Partitioning: The resulting ethanol extract is suspended in water and exhaustively partitioned with dichloromethane (CH₂Cl₂).[7]
- Chromatography: The CH₂Cl₂ fraction, rich in lignans, is subjected to a series of chromatographic separations, including column chromatography over silica gel and Sephadex LH-20, followed by final purification using semi-preparative HPLC to yield the pure compound.[7]

Biological Activity and Signaling Pathways

threo-Guaiacylglycerol β-coniferyl ether demonstrates significant anti-neuroinflammatory activity.[2] Its primary reported mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells (BV-2), which are key mediators of inflammation in the central nervous system.[2][7]





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Caption: Inhibition of LPS-induced inflammatory pathway.

This inhibitory action on a key inflammatory mediator supports the traditional use of plants containing this compound for inflammation-related ailments and highlights its potential as a therapeutic agent for neurodegenerative diseases where inflammation plays a critical role.[7] Studies on the structurally similar threo-guaiacylglycerol-β-coniferyl aldehyde ether have shown it can induce apoptosis in cancer cells by downregulating the MEK/ERK signaling pathway, suggesting a potential area for further investigation for the title compound as well.[8]

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